5-Bromo-4-butylthiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
5-bromo-4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7-5-8(6-11)12-9(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
QDCIJCPHCWULQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Bromothiophene Derivatives
One common approach begins with 3-bromothiophene, which undergoes alkylation at the 4-position with a butyl group, followed by formylation at the 2-position.
Step 1: Alkylation
3-Bromothiophene is reacted with butyl halides under Friedel-Crafts or metal-catalyzed conditions to introduce the butyl substituent at the 4-position.Step 2: Formylation
The 4-butyl-3-bromothiophene intermediate is then subjected to a formylation reaction, typically using the Vilsmeier-Haack reagent (POCl3/DMF) or lithiation followed by DMF quenching, to install the aldehyde group at the 2-position.
This method is supported by synthesis protocols for analogous compounds such as 5-bromo-4-hexylthiophene-2-carbaldehyde, which shares a similar synthetic route starting from 3-bromothiophene.
Palladium-Catalyzed Cross-Coupling and Subsequent Formylation
An alternative and versatile method involves palladium-catalyzed cross-coupling reactions:
Step 1: Suzuki or Stille Coupling
Starting from 5-bromo-4-substituted thiophene derivatives, coupling with alkylboronic acids or stannanes introduces the butyl group selectively at the 4-position.Step 2: Formylation
The bromo-substituted thiophene with the butyl group is then formylated at the 2-position, often using lithiation followed by DMF quenching.
This approach benefits from high regioselectivity and functional group tolerance. For example, the synthesis of 5-bromo-4-butylthiophene-2-carbaldehyde has been reported using Pd(PPh3)4 catalysis in toluene at elevated temperatures, with subsequent purification by column chromatography.
Representative Experimental Procedure
A typical synthesis reported includes:
- Dissolving 5-bromo-4-butylthiophene (precursor) in anhydrous solvent (toluene or DMF).
- Adding palladium acetate and phosphine ligands under inert atmosphere.
- Stirring at 110–115°C for 12–16 hours to complete coupling.
- Cooling and quenching with DMF or Vilsmeier reagent to introduce the aldehyde group at the 2-position.
- Purification by silica gel chromatography and recrystallization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkylation + Formylation | 3-Bromothiophene | Butyl halide, POCl3/DMF | Friedel-Crafts, 0–25°C | ~60-75 | Classical route, moderate yields |
| Pd-Catalyzed Cross-Coupling + Formylation | 5-Bromo-4-substituted thiophene | Pd(PPh3)4, CuI, Cs2CO3, DMF/toluene | 110–115°C, inert atmosphere | 60-80 | High regioselectivity, versatile |
| Lithiation + DMF Quench | 5-Bromo-4-butylthiophene | n-BuLi, DMF | -78°C to RT | 70-85 | Requires low temperature control |
Mechanistic Insights and Optimization
- The selectivity for formylation at the 2-position is influenced by the directing effect of the bromine and the butyl substituent.
- Palladium-catalyzed coupling benefits from the oxidative addition of the aryl bromide to Pd(0), facilitating selective substitution at the 4-position.
- Reaction temperature and solvent choice (e.g., dry DMF or toluene) significantly affect yield and purity.
- Use of inert atmosphere (argon or nitrogen) prevents oxidation and side reactions.
- Purification often involves silica gel chromatography followed by recrystallization for high purity.
Summary of Research Findings
- The Pd-catalyzed coupling method combined with subsequent formylation is the most efficient and widely used approach for synthesizing this compound, offering good yields and functional group tolerance.
- Direct alkylation followed by formylation is simpler but may afford lower yields and requires careful control of reaction conditions.
- The use of cross-coupling reactions allows for modular synthesis, enabling variation in the alkyl chain length and substitution pattern on the thiophene ring.
- Analytical data such as NMR, elemental analysis, and melting points confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromo-4-butylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-butylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-butylthiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 5-Bromo-4-butylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs differ in substituent positions, alkyl chain lengths, and functional groups. The table below summarizes these variations:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Bromo, Alkyl) | Alkyl Chain Length |
|---|---|---|---|---|---|
| 5-Bromo-4-butylthiophene-2-carbaldehyde | Not Provided | C₉H₁₁BrOS | 247.15 | 5-Br, 4-butyl | C₄ |
| 4-Bromo-5-methylthiophene-2-carbaldehyde | Not Provided | C₆H₅BrOS | 205.07 | 4-Br, 5-methyl | C₁ |
| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | C₅H₃BrOS | 191.05 | 5-Br, no alkyl | - |
| 5-Bromo-4-dodecylthiophene-2-carbaldehyde | 1029924-67-1 | C₁₇H₂₇BrOS | 359.36 | 5-Br, 4-dodecyl | C₁₂ |
| 4-Bromo-5-ethyl-thiophene-2-carbaldehyde | 36880-34-9 | C₇H₇BrOS | 219.10 | 4-Br, 5-ethyl | C₂ |
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl in CAS 1029924-67-1) significantly increase molecular weight and hydrophobicity, improving solubility in organic solvents but reducing crystallinity .
- Bromo Position : Bromine at the 5-position (as in the target compound) vs. 4-position (e.g., 4-Bromo-5-ethyl analog) alters steric and electronic effects. The 5-bromo substituent is more reactive in cross-coupling due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
